N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O3/c1-27-18-7-6-15(21)12-17(18)23-20(26)19(25)22-13-14-8-10-24(11-9-14)16-4-2-3-5-16/h6-7,12,14,16H,2-5,8-11,13H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUJKEFLRVVCRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Methoxyphenyl Group:
Formation of the Oxalamide Moiety: The final step involves the formation of the oxalamide group through reactions with oxalyl chloride and appropriate amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the aromatic ring and piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural Differences and Implications
*Molecular weights calculated from structural formulas in referenced evidence.
Biological Activity
N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide, also known by its CAS number 953200-62-9, is a compound of significant interest in pharmaceutical research due to its potential biological activities. Its structure consists of a chloro-substituted methoxyphenyl moiety linked to a cyclopentylpiperidine group, suggesting possible interactions with various biological targets.
- Molecular Formula : CHClNO
- Molecular Weight : 393.9 g/mol
- Structure : The compound features a complex arrangement that may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the modulation of receptors involved in neurological and metabolic processes.
1. Receptor Interaction
The compound is hypothesized to act as an antagonist at the melanocortin 4 receptor (MC4R), which plays a crucial role in regulating energy homeostasis and body weight. Studies have shown that MC4R antagonists can lead to increased food intake and weight gain in animal models, indicating potential applications in obesity treatment .
2. Antitumor Activity
Preliminary studies suggest that similar compounds may possess antitumor properties. For instance, nonpeptidic MC4R antagonists have been reported to mitigate tumor-induced weight loss in mice, hinting at a dual role in both metabolic regulation and cancer therapy .
3. Neuropharmacological Effects
The cyclopentylpiperidine structure is often associated with neuropharmacological activity. Compounds with this scaffold have been explored for their effects on various neurotransmitter systems, including dopamine and serotonin pathways, which are critical in treating mood disorders and neurodegenerative diseases.
Case Studies
Several studies have investigated the biological activity of related compounds:
Research Findings
Recent research has focused on synthesizing derivatives of this compound to explore their biological activities further. The following findings summarize key outcomes:
- Synthesis and Characterization : The compound has been successfully synthesized, with characterization confirming its structure through techniques such as NMR and mass spectrometry.
- In Vitro Studies : Initial in vitro assays indicate that the compound may inhibit certain cancer cell lines, providing a basis for further exploration of its antitumor potential.
- In Vivo Models : Animal studies are underway to assess the pharmacokinetics and therapeutic efficacy of the compound in metabolic disorders and cancer cachexia.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
